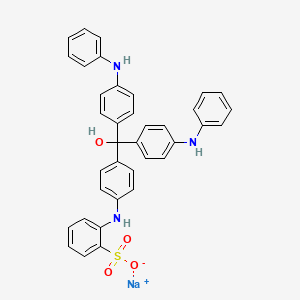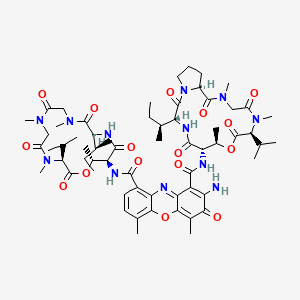
酸性蓝119
描述
pH indicator (pH 9.4 - 14.0).
科学研究应用
作用机制
Target of Action
Acid Blue 119, also known as Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate, is primarily used as a dye in various industries such as textiles, printing, and arts and crafts . Its primary targets are the fibers of textiles, surfaces of printed materials, and various surfaces used in arts and crafts .
Mode of Action
The mode of action of Acid Blue 119 involves the interaction between the dye molecules and the fibers of the textile, resulting in the desired coloration . In printing, the mechanism of action involves the absorption of light by the dye molecules, which then emit specific wavelengths of light, resulting in the perception of color . In arts and crafts, the dye is applied onto different surfaces, such as paper, fabric, or wood, to achieve the desired aesthetic effect .
Pharmacokinetics
It is soluble in water, which can influence its distribution and interaction with its targets .
Result of Action
The primary result of Acid Blue 119’s action is the imparting of a blue color to various materials. In textiles, this results in colored fabrics. In printing, it provides vibrant and long-lasting colors to printed materials. In arts and crafts, it adds color and visual interest to artworks and crafts .
Action Environment
The action of Acid Blue 119 can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the dye’s solubility in water can be affected by temperature and pH. Additionally, the presence of other chemicals can potentially interact with the dye and affect its coloration properties. It is always recommended to store Acid Blue 119 in a cool and dry place .
生化分析
Biochemical Properties
Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, altering their activity and influencing biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic flux and metabolite levels . The interactions between Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate and biomolecules are crucial for understanding its role in biochemical processes.
Cellular Effects
Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways, leading to changes in cellular responses and functions . Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes. These effects on cellular processes are essential for understanding the compound’s role in cell biology.
Molecular Mechanism
The molecular mechanism of Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate involves its interactions with biomolecules at the molecular level. The compound can bind to specific proteins or enzymes, leading to changes in their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding or altering the enzyme’s conformation . Additionally, Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to changes in its activity and effects on cellular function . Long-term studies in vitro or in vivo have shown that the compound can have sustained effects on cellular processes, but its activity may diminish as it degrades. Understanding these temporal effects is crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and biochemical processes . Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound may act as a substrate or inhibitor in specific metabolic reactions, leading to changes in the production or consumption of metabolites. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and function.
Subcellular Localization
Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its role in cellular processes. Understanding the subcellular localization of the compound provides insights into its mechanism of action and its effects on cellular function.
属性
IUPAC Name |
sodium;2-[4-[bis(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31N3O4S.Na/c41-37(27-15-21-32(22-16-27)38-30-9-3-1-4-10-30,28-17-23-33(24-18-28)39-31-11-5-2-6-12-31)29-19-25-34(26-20-29)40-35-13-7-8-14-36(35)45(42,43)44;/h1-26,38-41H,(H,42,43,44);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCZPTGXEYXQRS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C3=CC=C(C=C3)NC4=CC=CC=C4)(C5=CC=C(C=C5)NC6=CC=CC=C6S(=O)(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H30N3NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855864 | |
| Record name | Sodium 2-{4-[bis(4-anilinophenyl)(hydroxy)methyl]anilino}benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
635.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1324-80-7 | |
| Record name | Sodium 2-{4-[bis(4-anilinophenyl)(hydroxy)methyl]anilino}benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acid blue 119, carbinol base sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Acid Blue 119 interact with chito-oligosaccharides, and what are the analytical implications of this interaction?
A1: The interaction between Acid Blue 119 and chito-oligosaccharides is primarily driven by electrostatic forces. Acid Blue 119, being an anionic dye, is attracted to the positively charged amino groups present in chito-oligosaccharides. This interaction leads to a phenomenon called Resonance Rayleigh Scattering (RRS) enhancement. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B576320.png)
![(1R,2S,5S,6S,9R,12S,13R)-6,7,13-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-16,18-dien-20-one](/img/structure/B576322.png)

![(3S,4aR,6aS,10aS,10bR)-3-ethyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,9,10b-octahydrobenzo[f]chromen-10-one](/img/structure/B576329.png)

